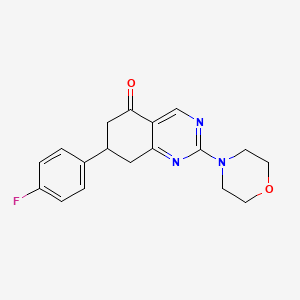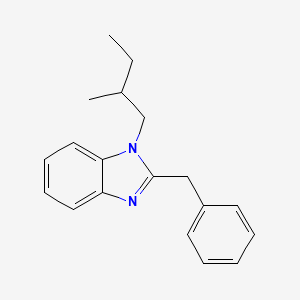![molecular formula C16H27NO4 B4084852 methyl 2-cycloheptyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4084852.png)
methyl 2-cycloheptyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate
Overview
Description
Methyl 2-cycloheptyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate is a chemical compound with the molecular formula C18H29NO4. It is a synthetic analog of the natural compound cyclosporine A, which is used as an immunosuppressant drug. Methyl 2-cycloheptyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of methyl 2-cycloheptyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate involves the inhibition of calcineurin, a phosphatase enzyme that is involved in the activation of T-cells. By inhibiting calcineurin, the compound prevents the production of cytokines and the activation of T-cells, leading to immunosuppression.
Biochemical and physiological effects:
Methyl 2-cycloheptyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate has been shown to have several biochemical and physiological effects. Studies have demonstrated that the compound can reduce inflammation and prevent the rejection of transplanted organs. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 2-cycloheptyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate in lab experiments is its high potency and specificity. The compound has a well-defined mechanism of action and can be used to selectively inhibit the immune response. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl 2-cycloheptyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate. One area of interest is the development of new analogs with improved potency and selectivity. Another direction is the investigation of the compound's potential as a treatment for autoimmune diseases and neurodegenerative disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential limitations and side effects.
In conclusion, methyl 2-cycloheptyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate is a synthetic analog of cyclosporine A that has been studied extensively for its potential applications in scientific research. The compound has a well-defined mechanism of action and has been shown to have several biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on the compound, including the development of new analogs and the investigation of its potential as a treatment for autoimmune and neurodegenerative diseases.
Scientific Research Applications
Methyl 2-cycloheptyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate has been used in various scientific research applications. One of the main areas of interest is its potential as an immunosuppressant agent. Studies have shown that the compound can inhibit the activation of T-cells and prevent the production of cytokines, which are involved in the immune response.
properties
IUPAC Name |
methyl 2-cycloheptyl-3-oxo-3-(oxolan-2-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-20-16(19)14(12-7-4-2-3-5-8-12)15(18)17-11-13-9-6-10-21-13/h12-14H,2-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGNUCWHPHZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCCC1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cycloheptyl-3-oxo-3-(oxolan-2-ylmethylamino)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-amino-4-(1,3-benzodioxol-5-yl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4084784.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B4084786.png)
![3-(benzyloxy)-N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B4084789.png)


![2,6-dimethyl-4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B4084827.png)
![2-chloro-N-({4-ethyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4084832.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B4084835.png)
![4-(4-{[3-(dimethylamino)propyl]amino}-3-nitrophenyl)-2-methyl-1(2H)-phthalazinone](/img/structure/B4084841.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4084863.png)
![4-[(2-methylpyridin-3-yl)oxy]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B4084864.png)
![methyl 2-{2-[(benzylamino)carbonyl]-3-oxo-2,3-dihydro-1H-benzo[f]chromen-1-yl}-2-methylpropanoate](/img/structure/B4084869.png)